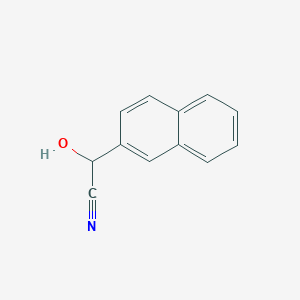

2-Hydroxy-2-(naphthalen-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMFIFUVYYUFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 2 Naphthalen 2 Yl Acetonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of 2-hydroxy-2-(naphthalen-2-yl)acetonitrile, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In a study of 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one, a related compound, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the naphthalene (B1677914) ring protons. rsc.org Similarly, the ¹³C NMR spectrum provided characteristic peaks for the carbon atoms of the naphthalene moiety and the carbonyl group. rsc.org While specific NMR data for this compound is not abundant in the provided results, the analysis of analogous structures like 2-naphthylacetonitrile (B189437) and other naphthalene derivatives offers valuable comparative data. nih.govchemicalbook.comthermofisher.comchemicalbook.com For instance, the ¹H NMR spectrum of 1-naphthylacetonitrile (B90670) has been documented. chemicalbook.com The chemical shifts in these spectra are influenced by the electron-donating or withdrawing nature of substituents on the naphthalene ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Naphthalene Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one | CDCl₃ | Signals for naphthalene protons observed. | Signals for naphthalene and carbonyl carbons observed. | rsc.org |

| 1-Naphthylacetonitrile | - | Spectrum available. | - | chemicalbook.com |

| 2-Naphthylacetonitrile | - | - | Spectrum available from Sigma-Aldrich. | nih.gov |

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

The IR spectrum of 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one shows characteristic absorption bands. rsc.org For instance, a broad band in the region of 3427-3282 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group. rsc.org The C≡N stretching vibration in acetonitrile (B52724) and its derivatives typically appears in the Raman spectrum around 2254 cm⁻¹. researchgate.net This peak position can shift based on the molecular environment and intermolecular interactions, such as those occurring in solvent mixtures. researchgate.netdtic.mil The Raman spectra of acetonitrile have been studied in detail, including its polarized spectra and behavior at low temperatures. researchgate.netnih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Related Compounds

| Compound/Functional Group | Spectroscopy | Frequency (cm⁻¹) | Assignment | Reference |

| 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one | IR | 3427-3282 | O-H stretch | rsc.org |

| Acetonitrile | Raman | 2254 | C≡N stretch | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules.

Naphthalene derivatives are known to be fluorescent, and their absorption and emission characteristics are influenced by their molecular structure and environment. mdpi.com The UV-Vis absorption spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, for example, exhibits distinct absorption bands that shift upon changes in the chemical environment, such as the addition of a base. researchgate.net

The spectroscopic properties of many organic compounds, including naphthalene derivatives, are often dependent on the polarity of the solvent. nih.gov This phenomenon, known as solvatochromism, can be observed as shifts in the absorption and emission maxima. For instance, some azo derivatives of 2-hydroxynaphthalene exhibit positive solvatochromism. nih.gov The study of 5-isocyanonaphthalene-1-ol (ICOL) revealed dual emission in polar solvents, a behavior attributed to excited-state proton transfer. nih.gov The Lippert-Mataga and Bilot-Kawski methods can be employed to analyze this solvent-dependent behavior and determine the dipole moments in the ground and excited states. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. This process often leads to dual emission, with one band corresponding to the initial locally excited state and another, red-shifted band corresponding to the proton-transferred tautomer.

Chalcone derivatives with a hydroxyl group have been shown to exhibit ESIPT, which can be competitive with intramolecular charge transfer (ICT) processes. mdpi.com The ESIPT phenomenon is also observed in 2-(2′-hydroxyphenyl)benzothiazole and 2-hydroxybenzophenone (B104022) derivatives, where the presence of an intramolecular hydrogen bond facilitates the proton transfer in the excited state. nih.govrsc.org The efficiency and nature of ESIPT can be influenced by substituents on the aromatic rings and the surrounding solvent environment. rsc.org In some cases, steric hindrance can be strategically introduced into the molecular design to favor ESIPT over other deactivation pathways. rsc.org

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula. For instance, HRMS-ESI (Electrospray Ionization) has been used to confirm the mass of various organic molecules. acs.org While specific mass spectrometry data for this compound is not detailed in the provided search results, it is a standard method for the characterization of newly synthesized compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. The crystal structures of several related naphthalene derivatives have been determined, providing valuable insights into their solid-state packing and hydrogen bonding networks. nih.gov For example, the crystal structure of a fluorescent probe derived from 1-hydroxy-2,4-diformylnaphthalene has been reported. nih.gov The presence of intramolecular hydrogen bonds, which are crucial for processes like ESIPT, can be directly observed and characterized through X-ray diffraction analysis. nih.gov

Advanced Spectroscopic Techniques for Specialized Structural Probes (e.g., Electron Spin Resonance)

While techniques like NMR and mass spectrometry provide a comprehensive picture of the diamagnetic state of this compound, advanced spectroscopic methods such as Electron Spin Resonance (ESR) spectroscopy offer a powerful lens for probing the molecule's electronic structure in paramagnetic states. ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. byjus.comlibretexts.org Although direct ESR studies on this compound are not extensively reported in publicly available literature, the principles of the technique and its application to related aromatic nitriles and naphthalene derivatives provide a strong basis for understanding its potential utility in specialized structural investigations.

ESR spectroscopy is founded on the principle that an unpaired electron, possessing a spin, behaves like a tiny magnet. libretexts.org When a molecule containing an unpaired electron is placed in a strong magnetic field, the electron's spin can align in two different energy states. The transition between these energy levels can be induced by absorbing microwave radiation, giving rise to an ESR spectrum. byjus.com The precise magnetic field and frequency at which this absorption occurs are highly sensitive to the electron's local environment, providing valuable structural information.

For a molecule like this compound, ESR spectroscopy would be particularly insightful for studying its radical anion or cation, which could be generated through chemical or electrochemical reduction or oxidation. The resulting ESR spectrum would be characterized by hyperfine coupling, which is the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei, most notably protons (¹H) and nitrogen (¹⁴N). tandfonline.com

The analysis of the hyperfine coupling constants would reveal the distribution of the unpaired electron's spin density across the molecule. For instance, large coupling constants to the protons on the naphthalene ring would indicate significant delocalization of the unpaired electron onto the aromatic system. libretexts.org The magnitude of the coupling to the nitrogen atom of the nitrile group would provide information about the extent to which this functional group participates in the radical's electronic structure. tandfonline.com

Studies on the anions of other aromatic nitriles, such as benzonitrile (B105546) and its derivatives, have demonstrated that the nitrile group influences the distribution of the unpaired electron. tandfonline.comtandfonline.com In these cases, the ESR spectra exhibit splitting due to both the aromatic protons and the nitrogen atom of the nitrile group. By analogy, the ESR spectrum of a radical ion of this compound would be expected to show a complex pattern of lines resulting from the interaction of the unpaired electron with the seven protons of the naphthalene ring system and the nitrogen atom of the acetonitrile moiety.

The following table provides a hypothetical illustration of the type of data that could be obtained from an ESR spectrum of the radical anion of this compound, based on typical values for related aromatic systems.

Table 1: Hypothetical Hyperfine Coupling Constants for the this compound Radical Anion

| Nucleus | Number of Equivalent Nuclei | Hypothetical Hyperfine Coupling Constant (Gauss) |

|---|---|---|

| ¹⁴N (nitrile) | 1 | 1.5 - 2.5 |

| ¹H (position 1) | 1 | 4.0 - 5.0 |

| ¹H (position 3) | 1 | 1.0 - 2.0 |

| ¹H (position 4) | 1 | 3.5 - 4.5 |

| ¹H (position 5) | 1 | 0.5 - 1.5 |

| ¹H (position 6) | 1 | 3.0 - 4.0 |

| ¹H (position 7) | 1 | 3.0 - 4.0 |

| ¹H (position 8) | 1 | 0.5 - 1.5 |

Note: These values are illustrative and would need to be determined experimentally. The assignment of specific coupling constants to individual protons would require detailed spectral analysis and potentially computational modeling.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 2 Naphthalen 2 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecular systems. These methods provide a robust framework for understanding the geometry, electronic structure, and spectroscopic characteristics of 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile. DFT is widely used for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has a rotatable bond between the naphthalene (B1677914) ring and the chiral carbon, multiple stable conformations may exist.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For aromatic systems like naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the ring system. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the cyano group. Computational studies on other naphthalene-containing compounds have used DFT to calculate these energy gaps to predict reactivity samipubco.com. A similar analysis for the title compound would reveal its electronic stability and potential for charge transfer interactions.

Table 1: Frontier Molecular Orbital Data (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydroxyl and cyano groups, respectively. These sites would be susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Thermodynamic Property Calculations

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. Such data is crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate. While extensive databases exist for many common chemicals, specific calculated thermodynamic data for this compound is not readily found in the public domain and would require dedicated computational studies.

Table 2: Calculated Thermodynamic Properties at 298.15 K (Hypothetical)

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |

| Standard Entropy (S°) | 420.8 | J/mol·K |

| Heat Capacity (Cv) | 185.2 | J/mol·K |

Tautomeric Equilibria and Intramolecular Proton Transfer Mechanisms

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key concept in the chemistry of many organic compounds, particularly those containing hydroxyl groups adjacent to unsaturated systems.

Theoretical Exploration of Ground State and Excited State Tautomerism

For compounds containing a hydroxyl group, the possibility of proton transfer exists, which can be either an intermolecular or an intramolecular process. In the case of this compound, intramolecular proton transfer is less likely in the ground state due to the lack of a suitable proton-accepting group in close proximity within the same molecule.

However, excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in many aromatic molecules containing a hydroxyl group. Upon absorption of light, the molecule is promoted to an electronically excited state where the acidity and basicity of different functional groups can change dramatically. This can facilitate the transfer of a proton from the hydroxyl group to another site on the molecule, such as the cyano nitrogen or the naphthalene ring, to form a transient keto or zwitterionic tautomer. This process is often associated with a large Stokes shift in the fluorescence spectrum. Theoretical studies using TD-DFT can model the potential energy surfaces of both the ground and excited states to investigate the feasibility of ESIPT. Research on related systems, such as 2,4-dimethoxy-6-(1-hydroxy-2-naphthyl)-s-triazine, has shown that ESIPT can be followed by other processes like cis-trans isomerization, leading to a complex relaxation pathway doi.org. Similar computational explorations for this compound would clarify its photophysical behavior and the potential for tautomerism in the excited state.

Computational Modeling of Solvent Effects on Tautomeric Balance

The tautomeric equilibrium of this compound involves the migration of a proton, leading to two primary forms: the hydroxy nitrile form and the keto imine form. The relative stability of these tautomers can be significantly influenced by the surrounding solvent environment. Computational models, particularly those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are instrumental in quantifying these solvent effects.

In computational studies of similar aromatic hydroxynitriles, the choice of solvent is shown to have a profound impact on the tautomeric equilibrium. For instance, polar solvents tend to stabilize the more polar tautomer. In the case of this compound, the keto tautomer, 2-(naphthalen-2-yl)-2-oxoacetonitrile, is expected to have a larger dipole moment than the hydroxy tautomer. Consequently, polar solvents would preferentially solvate and stabilize the keto form, shifting the equilibrium in its favor.

Researchers employ various DFT functionals, such as B3LYP and M06-2X, in conjunction with extensive basis sets like 6-311++G(d,p), to calculate the energies of the tautomers in different solvent environments. The solvent is modeled as a continuous medium with a specific dielectric constant (ε). By comparing the relative free energies of the tautomers in the gas phase (ε=1) to their energies in solvents of varying polarity (e.g., cyclohexane (B81311) (ε≈2), chloroform (B151607) (ε≈4.8), ethanol (B145695) (ε≈24.5), and water (ε≈78.4)), a quantitative measure of the solvent's influence can be established.

For analogous systems like 1-phenylazo-2-naphthol, computational studies have demonstrated that polar solvents shift the tautomeric equilibrium towards the more polar hydrazo (quinone) form. acs.org The calculated relative Gibbs free energies (ΔGrel) in different solvents align with experimental observations from NMR spectroscopy. acs.org A similar trend is anticipated for this compound.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study on the solvent effects on the tautomeric equilibrium of this compound. The values are representative and based on findings for similar compounds.

| Solvent | Dielectric Constant (ε) | Relative Free Energy (ΔGrel) of Keto Tautomer (kcal/mol) | Tautomeric Equilibrium Constant (KT) |

| Gas Phase | 1.0 | 2.5 | 0.015 |

| Cyclohexane | 2.0 | 1.8 | 0.045 |

| Chloroform | 4.8 | 0.5 | 0.43 |

| Ethanol | 24.5 | -1.2 | 7.1 |

| Water | 78.4 | -2.0 | 28.5 |

Note: The data in this table is illustrative and intended to represent the expected trends based on computational studies of analogous compounds.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing DFT methods, provide deep insights into the mechanisms of chemical reactions, including tautomerization. For this compound, these simulations can elucidate the pathway of the intramolecular proton transfer between the hydroxyl and nitrile functionalities.

The process begins with locating the transition state (TS) structure for the tautomerization reaction on the potential energy surface. This is a first-order saddle point, characterized by a single imaginary vibrational frequency corresponding to the motion of the transferring proton. The energy of this transition state relative to the ground states of the tautomers determines the activation energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the hydroxy and keto tautomers. acs.org The IRC path maps out the minimum energy pathway for the proton transfer, revealing the geometric changes that occur as the molecule moves from the reactant, through the transition state, to the product.

In studies of similar intramolecular proton transfer reactions, such as in 2-(2-hydroxyphenyl)-1-azaazulene, computational methods have been used to detail the energetics of the tautomerization process. acs.orgnih.gov These studies reveal that the stability of the transition state is influenced by factors like intramolecular hydrogen bonding. nih.gov For this compound, the geometry of the transition state would likely feature an elongated O-H bond and a shortened N-H distance as the proton is in transit between the oxygen and nitrogen atoms.

The following table presents hypothetical energetic data for the tautomerization of this compound, based on computational findings for related systems.

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Hydroxy Tautomer | 0.0 | 0.0 |

| Transition State | 15.2 | 12.8 |

| Keto Tautomer | 2.5 | -2.0 |

Note: The data in this table is illustrative and based on computational studies of analogous proton transfer reactions.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a powerful computational tool for exploring the energy landscape of a chemical reaction. For the tautomerization of this compound, a PES scan can be performed by systematically varying key geometric parameters, such as the O-H bond distance and the N-H distance, and calculating the energy at each point.

This process generates a multi-dimensional surface where the energy of the system is plotted against the chosen coordinates. The resulting map reveals the low-energy pathways for the proton transfer, as well as the locations of energy minima (corresponding to the stable tautomers) and saddle points (corresponding to the transition states).

In computational studies of tautomerism in naphthazarin derivatives, PES scans have been used to visualize the energy profile of the proton transfer. researchgate.net These scans often reveal a low potential energy path that involves the simultaneous breaking of the O-H bond and the formation of the N-H bond. researchgate.net The transition states are typically found to be "early" on the reaction coordinate, meaning their geometry more closely resembles the reactant. researchgate.net

For this compound, a relaxed PES scan along the proton transfer coordinate would provide a detailed view of the energy changes throughout the tautomerization process. The shape of the PES can also be influenced by the solvent, with polar solvents generally lowering the energy of the more polar species and potentially altering the height of the activation barrier.

Reactivity and Organic Transformations of 2 Hydroxy 2 Naphthalen 2 Yl Acetonitrile

Nucleophilic and Electrophilic Reactions at the Acetonitrile (B52724) Moiety

The acetonitrile group, with its carbon-nitrogen triple bond, is a primary site for both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. For instance, in the presence of a strong base and a suitable electrophile, the α-carbon can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can undergo nucleophilic addition. For example, the reaction with organometallic reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

In situ generation of silyl (B83357) ketene (B1206846) imines from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base provides a potent nucleophile. richmond.edu This nucleophilic species can then react with various electrophiles. richmond.edu While specific studies on 2-hydroxy-2-(naphthalen-2-yl)acetonitrile employing this exact methodology are not detailed, the general reactivity of the acetonitrile moiety suggests its applicability. The relative nucleophilicities of various anions in acetonitrile have been studied, providing a framework for predicting reaction outcomes. gatech.edu

Electrophilic Reactions: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak electrophile acceptor. Protonation or coordination to a Lewis acid can activate the nitrile group towards nucleophilic attack.

Reactions Involving the Hydroxyl Functional Group (e.g., Oxidation, Esterification)

The secondary hydroxyl group in this compound is a key site for a variety of transformations, including oxidation and esterification.

Oxidation: Oxidation of the secondary alcohol can lead to the corresponding α-keto nitrile. A variety of oxidizing agents can be employed for this transformation. For example, the oxidation of similar secondary alcohols, such as 2-hydroxy-2,2-diphenylacetaldehyde, has been achieved using reagents like oxone in the presence of an iodine source. semanticscholar.org

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, is a common method for this transformation under mild conditions. nih.govresearchgate.net A greener alternative using acetonitrile as the solvent has been developed, which is particularly relevant given the structure of the target molecule. nih.govresearchgate.net Another efficient method involves the use of a Dowex H+/NaI system, which has been shown to be effective for the esterification of various alcohols, including those with hindered hydroxyl groups. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Oxone, NaI, CH3CN/H2O | α-Keto nitrile |

| Esterification | Carboxylic acid, DCC, DMAP | Ester |

| Greener Esterification | Carboxylic acid, EDC, Acetonitrile | Ester |

| Dowex-catalyzed Esterification | Carboxylic acid, Dowex H+, NaI | Ester |

Chemical Modifications of the Naphthalene (B1677914) Aromatic System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituent and the reaction conditions. The hydroxymethyleneacetonitrile group is generally considered to be deactivating and meta-directing for electrophilic attack on the naphthalene ring to which it is attached. However, the fused benzene (B151609) ring can also undergo substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.

Furthermore, the naphthalene ring can be involved in coupling reactions. For instance, Selectfluor-mediated direct oxidative S-arylation of N-acyl sulfenamides with naphthols has been reported, demonstrating a method for forming C-S bonds on the naphthalene ring. acs.org While this specific example involves a naphthol, similar reactivity could potentially be explored for derivatives of this compound.

Rearrangement Reactions and Associated Mechanistic Investigations

The structure of this compound, possessing a hydroxyl group adjacent to a nitrile and an aromatic ring, makes it a candidate for various rearrangement reactions, often acid-catalyzed.

One potential rearrangement is a pinacol-type rearrangement. mvpsvktcollege.ac.in If the hydroxyl group is protonated and leaves as water, a carbocation is formed. Subsequent migration of the naphthalene group or the nitrile group could lead to a rearranged product. The migratory aptitude of the groups would determine the major product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.

Another relevant rearrangement is the Beckmann rearrangement, which involves the transformation of an oxime to an amide. masterorganicchemistry.com While not a direct reaction of the starting compound, if the nitrile group were to be converted to a ketone, the corresponding oxime could undergo this rearrangement.

The NIH shift is a chemically-induced intramolecular migration of a hydrogen atom that can occur during the enzymatic or chemical hydroxylation of aromatic rings. nih.gov Studies on the rearrangement of naphthalene 1,2-oxides to 1-naphthol (B170400) have provided insights into the mechanism of the NIH shift, which involves the formation of an arene oxide intermediate. nih.gov While not a direct rearrangement of this compound itself, this highlights the types of rearrangements the naphthalene system can undergo under certain conditions.

Investigations into the Lewis acid-mediated rearrangement of oxabenzonorbornadienes have revealed unexpected acyl shifts leading to the formation of substituted naphthoic acid derivatives. nih.gov These studies underscore the potential for complex skeletal rearrangements within naphthalene-containing systems.

Catalytic Conversions and Elucidation of Reaction Pathways

Catalysis plays a crucial role in the transformation of this compound and its derivatives.

Catalytic Hydrogenation: The nitrile group can be catalytically hydrogenated to a primary amine. Common catalysts for this transformation include Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. The reaction conditions can be controlled to selectively reduce the nitrile without affecting the naphthalene ring.

Catalytic Oxidation: As mentioned in section 5.2, catalytic methods can be employed for the oxidation of the hydroxyl group.

Palladium-Catalyzed Reactions: The synthesis of 2-(naphthalen-2-yl)acetonitrile, a related compound, can be achieved through a palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides. chemicalbook.com This demonstrates the utility of palladium catalysis in forming the carbon-carbon bond between the naphthalene ring and the acetonitrile moiety.

The elucidation of reaction pathways often involves a combination of experimental studies and computational modeling. For example, in the study of ethanol (B145695) ammoxidation to acetonitrile, it was found that surface acidity of the catalyst plays a key role in selectivity, and the rate of reaction of the intermediate acetaldehyde (B116499) with ammonia (B1221849) is a critical step. unibo.it Similar mechanistic investigations would be essential to optimize the catalytic conversions of this compound.

Derivatization Strategies for Synthesis of Analogous Compounds

This compound serves as a versatile scaffold for the synthesis of a wide array of analogous compounds.

Modification of the Hydroxyl Group:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base yields ethers.

Protection/Deprotection: The hydroxyl group can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other parts of the molecule.

Modification of the Nitrile Group:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can afford the corresponding carboxylic acid or amide. The Willgerodt-Kindler reaction, for example, can be used to convert aryl methyl ketones to the corresponding amides and subsequently to carboxylic acids, a transformation relevant to the synthesis of the precursor to 2-naphthylacetic acid. justia.com

Reduction: As mentioned, reduction of the nitrile yields a primary amine.

Addition Reactions: Reaction with Grignard reagents or other organometallics can lead to ketones.

Modification of the Naphthalene Ring:

As discussed in section 5.3, electrophilic substitution and coupling reactions can introduce a variety of functional groups onto the aromatic system.

Advanced Applications and Research Frontiers of 2 Hydroxy 2 Naphthalen 2 Yl Acetonitrile

Role as a Synthetic Precursor in Complex Molecule Construction

The strategic placement of a hydroxyl group and a nitrile group on the same benzylic carbon, attached to a naphthalene (B1677914) ring system, endows 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile with remarkable synthetic versatility. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. Simultaneously, the hydroxyl group can be derivatized or can direct reactions through its electronic influence and hydrogen-bonding capability. This dual functionality makes it an ideal starting material for constructing intricate molecular architectures. Its parent compound, 2-naphthylacetonitrile (B189437), is recognized as a crucial intermediate in the synthesis of various pharmaceuticals and chemical products, underscoring the synthetic importance of this molecular backbone. google.comjustia.com High-purity 2-naphthylacetonitrile is particularly sought after as a raw material for complex pharmaceutical agents. google.com

The naphthalene moiety of this compound provides a rigid, planar, and electron-rich aromatic system, which is a desirable feature for creating functional materials with specific electronic and photophysical properties. The parent structure, 2-naphthylacetonitrile, is considered a fundamental building block in the preparation of such materials. chemicalbook.com The presence of the hydroxyl group in the target compound introduces the capacity for strong intermolecular hydrogen bonding, which can be exploited to control the self-assembly and packing of molecules in the solid state, influencing the bulk properties of the material. Furthermore, the nitrile group offers a site for polymerization or for grafting onto polymer backbones, allowing for the creation of new functional polymers with tailored optical or mechanical characteristics.

The 2-naphthol (B1666908) substructure within this compound is a well-established and powerful precursor for the synthesis of a wide array of heterocyclic compounds. fardapaper.ir The electron-rich aromatic ring possesses multiple nucleophilic sites, making it highly amenable to multicomponent reactions for building diverse N/O-containing heterocyclic frameworks like xanthenes, chromenes, and oxazines. fardapaper.ir The reactivity of the hydroxyl and the adjacent nitrile group can be harnessed to construct fused ring systems. For instance, reactions with anhydrides or amino acids can lead to the formation of complex heterocyclic derivatives, such as oxazepine-diones. rdd.edu.iq This synthetic utility allows for the rapid generation of molecular libraries based on novel scaffolds for various applications, including medicinal chemistry and materials science. fardapaper.ir

Table 1: Examples of Heterocyclic Synthesis from Naphthol-based Precursors

| Precursor/Reactant Type | Resulting Heterocycle | Reaction Type | Reference |

| 2-Hydroxy Naphthaldehyde + 2-Amino Thiazole | Schiff Base | Condensation | rdd.edu.iq |

| Schiff Base + Phthalic Anhydride | Oxazepine-dione derivative | Cycloaddition | rdd.edu.iq |

| 2-Naphthol + Aldehydes + Amides | Naphthoxazines | Multicomponent Reaction | fardapaper.ir |

| 2-Naphthol + Malononitrile + Aldehydes | Naphthopyrans | Multicomponent Reaction | fardapaper.ir |

Applications in Coordination Chemistry and Ligand Design

The structure of this compound is well-suited for applications in coordination chemistry. The hydroxyl group's oxygen atom acts as a 'hard' donor, while the nitrile group's nitrogen atom can function as a 'soft' donor, making the molecule a potential bidentate or bridging ligand. This versatility allows it to coordinate with a variety of metal ions, forming stable complexes.

Research on related naphthyl derivatives demonstrates their efficacy in forming metal complexes with interesting properties. For example, ligands derived from naphthyl acetohydrazide have been used to synthesize transition metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) that exhibit significant biological activity and interact with surfactants. nih.gov Similarly, mixed-ligand complexes of Fe(II) and Zn(II) incorporating 2-hydroxy-naphthyridine have been shown to bind to DNA. researchgate.net The deprotonated hydroxyl group of hydroxynaphthoquinone derivatives readily chelates metal ions like Co(II), Ni(II), and Cu(II), forming bidentate ligands within the resulting complexes. researchgate.net This body of work suggests that this compound could be used to design novel ligands for catalysis, molecular magnetism, or therapeutic agents where metal coordination is key to function.

Table 2: Potential Coordination Complexes and Applications

| Metal Ion | Potential Coordination Sites | Example Application | Related Research |

| Zn(II), Fe(II) | Hydroxyl (O), Nitrile (N) | DNA binding agents, Chemical nucleases | researchgate.net |

| Cu(II), Ni(II), Co(II) | Deprotonated Hydroxyl (O), Nitrile (N) | Catalysis, Antimicrobial agents | nih.govresearchgate.net |

| Cd(II), Pb(II) | Hydroxyl (O), Nitrile (N) | Materials science, Sensor development | nih.gov |

Development of Chemosensors and Molecular Switches based on Naphthalene-Hydroxynitrile Scaffolds

The inherent photophysical properties of the naphthalene ring make it an excellent fluorophore for the development of chemosensors and molecular switches. Naphthopyran-based molecular switches, for example, undergo ring-opening reactions upon stimulation to produce intensely colored dyes, a property that has been harnessed for mechanochromic materials. rsc.org The functional groups of this compound—the hydroxyl and nitrile moieties—can serve as specific recognition sites for analytes. Binding of an analyte to these sites can induce a conformational change or alter the electronic structure of the naphthalene fluorophore, leading to a detectable change in its optical or electrochemical properties.

Optical sensors based on naphthalene scaffolds operate through various mechanisms that translate a molecular recognition event into a measurable light-based signal. A common approach involves fluorescence spectroscopy. For instance, a naphthalene-derived Schiff base has been designed as a fluorescent chemosensor that exhibits a 10-fold enhancement in fluorescence intensity upon selectively binding to Zn²⁺ ions in an aqueous solution. rsc.org This chelation-enhanced fluorescence (CHEF) is a powerful sensing mechanism.

Other mechanisms include chromogenic (colorimetric) changes visible to the naked eye. Naphthoxazole-based sensors have been developed for the visual detection of substances like GHB, where the interaction leads to a distinct color change. nih.gov The sensing mechanism can be tuned by modifying the substituents on the naphthalene scaffold, allowing for the design of highly sensitive and selective sensors for various target molecules, from metal ions to organic compounds. nih.govrsc.org

Table 3: Optical Sensing Mechanisms for Naphthalene-Based Scaffolds

| Mechanism | Signal Output | Analyte Type | Example |

| Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement | Metal Ions (e.g., Zn²⁺) | rsc.org |

| Chromogenic (Colorimetric) Change | Visible color change | Organic Molecules (e.g., GHB) | nih.gov |

| Photoinduced Electron Transfer (PET) | Fluorescence quenching or enhancement | Various | General Principle |

| Intramolecular Charge Transfer (ICT) | Shift in emission wavelength | Polar Molecules, Ions | General Principle |

The naphthalene ring system is electrochemically active, meaning it can be oxidized or reduced at specific potentials. This redox property can be harnessed to develop electrochemical sensors. An electrochemical biosensor has been designed to detect naphthalene in water using cyclic voltammetry (CV), where changes in the peak current of the voltammogram correspond to the analyte concentration. researchgate.net

For a sensor based on the this compound scaffold, the binding of a target analyte to the hydroxyl or nitrile group would alter the electron density around the naphthalene ring. This alteration would, in turn, shift the oxidation/reduction potential of the naphthalene moiety. By monitoring these potential shifts using techniques like cyclic or differential pulse voltammetry, the presence and concentration of the analyte can be determined. This principle allows for the creation of sensitive and selective electrochemical sensors for a range of targets. The three-electrode system, often comprising a working electrode, a reference electrode, and a counter electrode, provides a stable and accurate platform for such measurements. researchgate.net

Table 4: Principles of Electrochemical Sensing

| Technique | Measured Parameter | Principle | Reference |

| Cyclic Voltammetry (CV) | Peak current, Peak potential | The current response of the system to a linear sweep in potential is measured. Analyte binding alters the redox behavior of the naphthalene core. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Peak current | Pulses of potential are superimposed on a linear ramp, enhancing sensitivity by minimizing background capacitive currents. | General Principle |

| Amperometry | Current at a fixed potential | The current is measured over time as the analyte is oxidized or reduced at a constant potential. | General Principle |

Emerging Areas in Electronic and Optical Materials Research

The rigid, planar structure and extensive π-electron system of the naphthalene moiety serve as an excellent foundation for designing functional organic molecules. nih.gov The properties of naphthalene derivatives can be finely tuned by the number, type, and position of substituent groups on the rings. researchgate.net The introduction of hydroxyl (-OH) and nitrile (-CN) groups at the α-position, as seen in this compound, is expected to impart specific functionalities that are of great interest in materials science.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a remarkable photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR), where the suppression of non-radiative decay pathways in the aggregated state forces the excited molecules to release their energy via fluorescence.

While this compound itself has not been extensively studied for AIE, its core structure contains the naphthalene group, a unit frequently incorporated into AIE-active molecules, often referred to as AIEgens. The naphthalene ring can act as a rotor, and its rotation can be restricted upon aggregation, leading to enhanced emission.

Research Findings on Related Naphthalene Derivatives:

Naphthalimide Dimers: Studies on nitrogen-bridged naphthalene monoimide dimers have shown that these molecules are AIE-active. In a good solvent like THF, they are non-emissive, but as the water fraction increases, they form aggregates that exhibit bright orange emission. sci-hub.se This AIE activity is attributed to the restriction of intramolecular motions within the aggregates.

Naphthylhydrazone Derivatives: A naphthylhydrazone derivative, 1-[(2-hydroxy-4,6-dimethoxy-benzylidene)-hydrazonomethyl]-naphthalen-2-ol, has been identified as an AIE-active probe. It demonstrates enhanced solid-state emission due to the RIR mechanism within its J-type self-assembly. rsc.org

V-Shaped Naphthalimides: Novel V-shaped naphthalimide derivatives functionalized with 8-hydroxyquinoline (B1678124) have been designed to exhibit aggregation-induced emission enhancement (AIEE). These molecules spontaneously form highly fluorescent nanoribbon structures in aqueous media, driven by head-to-tail π–π stacking that restricts molecular rotation. rsc.org

For this compound, the bond between the naphthalene ring and the chiral carbon bearing the hydroxyl and nitrile groups could act as a rotational axis. In an aggregated state, steric hindrance would restrict this rotation, potentially activating a radiative decay channel and leading to AIE. The presence of the polar hydroxyl and nitrile groups could also facilitate specific intermolecular interactions, such as hydrogen bonding, which would further rigidify the structure and enhance the AIE effect.

| Compound Type | Key Structural Feature | Emission Color in Aggregate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Nitrogen-Bridged Naphthalene Monoimide Dimer | Naphthalene imide, cyano-substitution | Orange | Restriction of Intramolecular Rotation (RIR) | sci-hub.se |

| Naphthylhydrazone Derivative | Naphthalene, hydrazone, hydroxyl groups | Not specified | RIR in J-type self-assembly | rsc.org |

| V-Shaped Naphthalimide | Naphthalimide, 8-hydroxyquinoline | Not specified (highly fluorescent) | RIR via head-to-tail π–π stacking | rsc.org |

Photophysical Properties and Photosensitive Materials

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. Naphthalene itself has characteristic absorption and fluorescence spectra, but these can be significantly modified by substituents. nih.gov Attaching electron-donating (like -OH) and electron-accepting (like -CN) groups can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation, which often results in large Stokes shifts and high sensitivity to the solvent environment. researchgate.net

General Photophysical Properties of Naphthalene Derivatives:

High Quantum Yield and Photostability: Naphthalene dyes are known for their rigid plane and large π-electron conjugation, which can lead to high fluorescence quantum yields and excellent photostability. nih.gov

Solvatochromism: The fluorescence spectrum, quantum yield, and lifetime of naphthalene derivatives often show substantial changes with solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Excimer Formation: Some naphthalene derivatives, particularly those with stacked arrangements, can form excimers (excited-state dimers), which exhibit a characteristic broad, red-shifted emission band at higher concentrations. nih.gov

The structure of this compound is analogous to that of α-hydroxy ketones, a class of compounds widely used as photoinitiators in free-radical polymerization for UV curing applications. psu.edu Upon irradiation, α-hydroxy ketones undergo efficient α-cleavage (Norrish Type I reaction) to produce two radical fragments. These radicals can then initiate a polymerization chain reaction, making them essential components in photosensitive materials like inks, coatings, and adhesives.

The photochemistry of this compound could follow a similar path. The naphthalene chromophore would absorb UV light, and the molecule would then cleave at the carbon-carbon bond between the benzoyl group and the tertiary carbon, or at the C-CN bond. This would generate radical species capable of initiating polymerization. The efficiency of this process would depend on the energy of the excited state and the stability of the resulting radicals.

| Property | Description | Governing Factors | Reference |

|---|---|---|---|

| Fluorescence | Emission of light from an excited singlet state. | Rigid planar structure, π-conjugation, substituent groups. | nih.gov |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from a donor to an acceptor part of the same molecule. | Presence of both electron-donating and electron-accepting groups. | researchgate.net |

| Solvatochromism | Change in absorption or emission spectra with solvent polarity. | Changes in dipole moment between ground and excited states. | researchgate.net |

| Excimer Formation | Formation of an excited-state dimer between two molecules. | Concentration, solvent, molecular stacking. | nih.gov |

| Photocleavage | Light-induced cleavage of chemical bonds (e.g., Norrish Type I). | Bond strength, nature of the excited state (n,π* vs π,π*). | psu.edu |

Conclusion and Future Research Perspectives

Summary of Current Academic Research Landscape

The current academic focus on 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile is primarily centered on its synthesis, largely as a model compound in the broader field of cyanohydrin chemistry. Key research highlights include:

Enzymatic and Asymmetric Synthesis: A notable area of investigation has been the biocatalytic synthesis of chiral cyanohydrins. Research on the closely related isomer, (R)-2-hydroxy-2-(naphthalen-1-yl)ethanenitrile, has demonstrated the use of (R)-hydroxynitrile lyase from Prunus amygdalus to achieve high enantioselectivity. This enzymatic approach offers a green and efficient route to optically pure cyanohydrins, which are valuable building blocks in medicinal chemistry. The synthesis of racemic this compound is readily achieved through the reaction of 2-naphthaldehyde (B31174) with a cyanide source.

Derivative Chemistry: Limited studies have explored the reactivity of the hydroxyl and cyano groups in naphthalene-based cyanohydrins. For instance, reactions with isocyanates and isothiocyanates have been shown to yield carbamate and oxazolidinone derivatives, respectively. These transformations highlight the potential of this compound as a scaffold for generating a diverse range of more complex molecules.

The existing research, while foundational, underscores that the full scope of this compound's chemical behavior and potential applications remains largely uncharted territory.

Identification of Unexplored Reactivity and Synthetic Opportunities

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, presents a wealth of unexplored synthetic opportunities.

Table 1: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reagents/Conditions | Potential Products | Significance |

| Oxidation | Mild oxidizing agents (e.g., MnO₂) | 2-Oxo-2-(naphthalen-2-yl)acetonitrile | Access to α-keto nitriles, valuable synthetic intermediates. |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | 2-Amino-1-(naphthalen-2-yl)ethanol | Synthesis of chiral β-amino alcohols, important pharmacophores. |

| Hydrolysis of Nitrile | Acid or base catalysis | 2-Hydroxy-2-(naphthalen-2-yl)acetic acid | Production of α-hydroxy acids, precursors to various pharmaceuticals. |

| Cyclization Reactions | Intramolecular reactions under specific conditions | Fused heterocyclic systems containing the naphthalene (B1677914) moiety | Development of novel heterocyclic compounds with potential biological activity. |

| Derivatization of Hydroxyl Group | Acylation, etherification, silylation | Protected cyanohydrins | Enhanced stability and modified reactivity for multi-step syntheses. |

Further exploration into catalytic asymmetric additions to 2-naphthaldehyde using novel catalyst systems could also yield more efficient and selective syntheses of enantiomerically pure this compound. The development of such methods would be highly valuable for the synthesis of chiral drugs and materials.

Outlook on Advanced Material Science Applications

The inherent photophysical and electronic properties of the naphthalene ring system suggest that this compound could be a valuable precursor for advanced materials. Naphthalene derivatives are known to be used in organic electronics due to their desirable optical and electronic properties.

Potential Applications in Material Science:

Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety can be incorporated into polymers or small molecules used in the emissive layer of OLEDs. The hydroxyl and cyano groups of this compound offer reactive handles for polymerization or for tuning the electronic properties of the final material.

Organic Semiconductors: Naphthalene diimides, which could potentially be synthesized from derivatives of this compound, are a class of n-type organic semiconductors. These materials are crucial for the development of organic field-effect transistors (OFETs) and complementary logic circuits.

Fluorescent Probes: The naphthalene core is a well-known fluorophore. Functionalization through the hydroxyl or cyano groups could lead to the development of novel fluorescent sensors for the detection of specific analytes.

The ability to introduce chirality into these materials through the asymmetric synthesis of the cyanohydrin could also lead to materials with unique chiroptical properties.

Interdisciplinary Research Avenues and Future Directions

The future of research on this compound lies at the intersection of several scientific disciplines.

Medicinal Chemistry: As a chiral building block, enantiomerically pure this compound and its derivatives are of significant interest for the synthesis of new pharmaceutical compounds. The naphthalene scaffold is present in numerous approved drugs. justia.com

Biocatalysis: Further investigation into novel hydroxynitrile lyases or the engineering of existing enzymes could lead to even more efficient and sustainable synthetic routes to this and other chiral cyanohydrins.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and reactive properties of this compound and its derivatives. These theoretical studies can guide experimental work and accelerate the discovery of new applications.

Polymer Chemistry: The reactive functional groups of this compound make it a promising monomer for the synthesis of novel polymers with tailored properties for applications in electronics, photonics, and beyond.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis often involves Friedel-Crafts acylation, where a naphthalene derivative reacts with acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

- Anhydrous conditions : Prevents hydrolysis of the acetonitrile group .

- Catalyst selection : Impacts reaction efficiency and regioselectivity.

- Temperature control : Higher temperatures may favor side reactions, such as oxidation or decomposition .

Purification typically employs chromatography (e.g., silica gel) to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Q. What are the stability considerations for this compound during storage and handling?

- Storage : Recommended in dry, sealed containers at room temperature to prevent moisture-induced degradation .

- Incompatibilities : Avoid strong oxidizing agents or bases, which may trigger hazardous reactions (e.g., cyanide release under acidic conditions) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways or predict biological activity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution or oxidation reactions .

- Molecular docking : Screens potential interactions with biomolecules (e.g., enzymes like microsomal epoxide hydrolase) using synthesized derivatives .

- Machine learning : Analyzes reaction databases to recommend optimal catalysts or solvents .

Q. How do conflicting toxicity data impact risk assessment, and what studies are needed to resolve gaps?

- Current limitations : Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are documented, but carcinogenicity and long-term effects remain unclassified .

- Proposed studies :

Q. What strategies improve enantiomeric purity in asymmetric synthesis of derivatives?

Q. How can spectroscopic data resolve contradictions in reported reaction intermediates?

- Case study : Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) can be addressed via:

Methodological Insights

8. Designing a protocol for high-throughput screening of biological activity:

- Step 1 : Synthesize derivatives via parallel reactions (e.g., varying substituents on the naphthalene ring) .

- Step 2 : Use fluorescence-based assays (e.g., enzyme inhibition with fluorogenic substrates) .

- Step 3 : Analyze dose-response curves and IC₅₀ values using software like GraphPad Prism .

9. Addressing low yields in Friedel-Crafts acylation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.